molecular formula C7H10N2O B6597577 2-propoxypyrazine CAS No. 70090-28-7

2-propoxypyrazine

Cat. No.: B6597577
CAS No.: 70090-28-7
M. Wt: 138.17 g/mol
InChI Key: GNMZGUJLGRPVMC-UHFFFAOYSA-N
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Description

2-Propoxypyrazine is an organic compound with the molecular formula C7H10N2O. It is a pyrazine derivative where a propoxy group is attached to the second position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propoxypyrazine typically involves the reaction of pyrazine with propyl alcohol in the presence of a suitable catalyst. One common method is the etherification of pyrazine with propyl alcohol using an acid catalyst under reflux conditions. The reaction proceeds as follows: [ \text{Pyrazine} + \text{Propyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Propoxypyrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2-propylpyrazine.

    Substitution: The propoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Propoxypyrazine has several applications in scientific research:

Comparison with Similar Compounds

    2-Methoxypyrazine: Similar structure with a methoxy group instead of a propoxy group.

    2-Ethoxypyrazine: Contains an ethoxy group in place of the propoxy group.

    2-Butoxypyrazine: Features a butoxy group instead of a propoxy group.

Uniqueness: 2-Propoxypyrazine is unique due to its specific propoxy substitution, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

2-propoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-5-10-7-6-8-3-4-9-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMZGUJLGRPVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878946
Record name 2-PROPOXYPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70090-28-7
Record name 2-Propoxypyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070090287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PROPOXYPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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